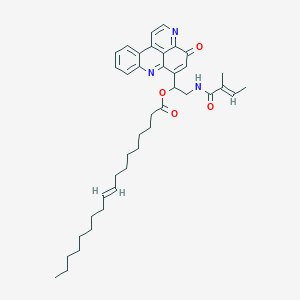

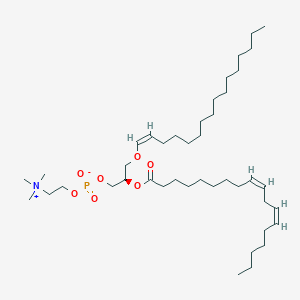

1-(1Z-hexadecenyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1Z-hexadecenyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphocholine in which the alk-1-enyl and acyl groups are specified as (1Z)-hexadecenyl and (9Z,12Z)-octadecadienoyl respectively. It has a role as a mouse metabolite. It is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphocholine and a phosphatidylcholine (P-34:2). It derives from a linoleic acid.

Applications De Recherche Scientifique

Lipid Vesicles and Enzyme Encapsulation

Lipid vesicles, including those formed from phosphatidylcholine compounds, have been extensively studied for encapsulating enzymes. These enzyme-containing lipid vesicles, often derived from natural or synthetic phosphatidylcholines, are crucial for various applications such as in cheese production, medical therapies, and as nanoreactors for biochemical reactions. The dehydration-rehydration method, followed by extrusion, is noted for producing highly efficient, monodisperse vesicles for enzyme encapsulation, highlighting the importance of phosphatidylcholine derivatives in creating functional biocompatible systems (Walde & Ichikawa, 2001).

Glycosyl Inositol Phosphoryl Ceramides in Plants and Fungi

Glycosyl inositol phosphoryl ceramides (GIPCs), which are the most abundant class of sphingolipids in plants and significant in fungi, involve complex structures that include fatty acids and long-chain bases similar to phosphatidylcholine derivatives. These compounds play critical roles in membrane structure and biological functions, with mass spectrometry being pivotal in assessing their diversity and structural characterization. This underscores the relevance of phosphatidylcholine-like structures in understanding plant and fungal biochemistry (Buré et al., 2014).

Oxidized Phospholipids and Atherosclerosis

Oxidized phospholipids, akin to oxidized derivatives of phosphatidylcholine, have been identified as major regulators in atherosclerosis, affecting various cell types in the vascular wall. These compounds are involved in over a thousand gene regulations in endothelial cells, impacting both pro-atherogenic and anti-atherogenic processes. The study of specific oxidized phospholipids as ligands for CD36 receptors and their association with plasma proteins, including those bound to Lp(a) particles, provides insight into their role in coronary events and the progression of atherosclerosis (Berliner & Watson, 2005).

Conjugated Linoleic Acid and Colonic Anti-inflammatory Mechanisms

Conjugated linoleic acid (CLA), with structural similarities to fatty acid components of phosphatidylcholine, exhibits significant health benefits, including anti-inflammatory properties relevant to colonic health. The modulation of inducible eicosanoids and the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs) by CLA highlights its potential in nutritional therapies for inflammatory bowel diseases. This showcases the broader implications of fatty acid research, beyond phosphatidylcholine derivatives, in understanding and treating inflammatory conditions (Bassaganya-Riera et al., 2002).

Propriétés

Nom du produit |

1-(1Z-hexadecenyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine |

|---|---|

Formule moléculaire |

C42H80NO7P |

Poids moléculaire |

742.1 g/mol |

Nom IUPAC |

[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C42H80NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,34,37,41H,6-13,15,17-19,21,23-33,35-36,38-40H2,1-5H3/b16-14-,22-20-,37-34-/t41-/m1/s1 |

Clé InChI |

QLEHHUPUHJPURI-PWYDUFMYSA-N |

SMILES isomérique |

CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

SMILES canonique |

CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)

![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)